1-(2-nitrophenyl)-3,4-dihydroisoquinoline
Overview
Description
1-(2-Nitrophenyl)-3,4-dihydroisoquinoline is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The presence of a nitrophenyl group at the 1-position of the dihydroisoquinoline ring system imparts unique chemical and physical properties to this compound
Preparation Methods
The synthesis of 1-(2-nitrophenyl)-3,4-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the condensation of 2-nitrobenzaldehyde with tetrahydroisoquinoline in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Nitrophenyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Nitrophenyl)-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is studied for its potential biological activity. Derivatives of isoquinoline have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine: Research into the medicinal applications of this compound includes its potential use as a pharmacophore in drug design. Isoquinoline derivatives are known to interact with various biological targets, making them candidates for therapeutic development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-nitrophenyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
1-(2-Nitrophenyl)-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:
1-(2-Nitrophenyl)ethanol: This compound also contains a nitrophenyl group but differs in its core structure, leading to different chemical and biological properties.
2-Nitrobenzyl alcohol: Similar in containing a nitrophenyl group, this compound is used in photochemical studies and has different reactivity compared to this compound.
1-(2-Nitrophenyl)piperidine: Another structurally related compound, which has applications in different fields due to its distinct chemical properties.
The uniqueness of this compound lies in its isoquinoline core, which imparts specific reactivity and potential biological activity that distinguishes it from other nitrophenyl-containing compounds.
Properties
IUPAC Name |
1-(2-nitrophenyl)-3,4-dihydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-17(19)14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-16-15/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMHXBPGCALECC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415458 | |
Record name | 1-(2-nitrophenyl)-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19007-73-9 | |
Record name | 1-(2-nitrophenyl)-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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